molecular formula C12H19NO3 B8487793 tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate

tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate

Cat. No. B8487793
M. Wt: 225.28 g/mol
InChI Key: WUOYTAKXUGWEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-allyl-2-oxopyrrolidine-1-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 2-oxo-3-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-6-9-7-8-13(10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

WUOYTAKXUGWEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.26 g, 6.80 mmol) at −78° C., was added lithiumdiisopropyl amine (4.76 mL, 9.52 mmol) (2 M in heptane/THF/benzene) dropwise over 15 minutes. After 15 min, allyl bromide (1.18 mL, 13.6 mmol) was added and the reaction stirred at −78° C. for 1 h then quenched with acetic acid (0.5 mL). The reaction mixture was diluted with ethyl acetate, washed with water, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified on ISCO (0-100% ethyl acetate/hexanes) to afford Compound 1a (550 mg, 36%) as a clear oil. LCMS=1.95 min using analytical Method (B), 473.4 (2M+Na). 1H NMR (400 MHz, CDCl3-d) δ 5.89-5.69 (m, 1H), 5.18-5.00 (m, 2H), 3.76 (ddd, J=11.2, 8.5, 2.9 Hz, 1H), 3.58 (ddd, J=10.8, 9.0, 7.5 Hz, 1H), 2.70-2.50 (m, 2H), 2.29-2.07 (m, 2H), 1.79-1.64 (m, 1H), 1.53 (s, 9H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Yield
36%

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